Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a thiadiazole ring substituted with an o-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolylthiosemicarbazide with a suitable oxidizing agent.
Thioether Formation: The thiadiazole ring is then reacted with ethyl 2-bromoacetate to form the thioether linkage.
Amidation: The resulting intermediate is then subjected to amidation with 2-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate: Similar in structure but with different substituents.
Ethyl 4-(2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzoate: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-10-6-7-11-16(15)21-17(24)12-27-20-22-18(23-28-20)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQHJDZGOAHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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